2-chloro-3-fluoro-4-hydroxybenzoic acid
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Overview
Description
2-chloro-3-fluoro-4-hydroxybenzoic acid is an aromatic carboxylic acid derivative It is characterized by the presence of chloro, fluoro, and hydroxy substituents on the benzene ring, which significantly influence its chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
2-chloro-3-fluoro-4-hydroxybenzoic acid can be synthesized through several methods. One common approach involves the halogenation of 4-hydroxybenzoic acid. The process typically includes:
Fluorination: Introduction of the fluoro group at the meta position relative to the hydroxy group.
Chlorination: Introduction of the chloro group at the ortho position relative to the hydroxy group.
The reaction conditions often involve the use of halogenating agents such as fluorine gas or chlorine gas, and catalysts to facilitate the substitution reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction environments helps in scaling up the production while maintaining consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
2-chloro-3-fluoro-4-hydroxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, and the carboxylic acid can be reduced to an alcohol.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Alcohols and Acid Catalysts: For esterification reactions.
Major Products
Substituted Derivatives: Depending on the nucleophile used in substitution reactions.
Ketones or Aldehydes: From oxidation of the hydroxy group.
Alcohols: From reduction of the carboxylic acid group.
Esters: From esterification reactions.
Scientific Research Applications
2-chloro-3-fluoro-4-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-3-fluoro-4-hydroxybenzoic acid involves its interaction with specific molecular targets. The presence of chloro and fluoro groups can enhance its binding affinity to certain enzymes or receptors, influencing biochemical pathways. The hydroxy group can participate in hydrogen bonding, further stabilizing its interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-hydroxybenzoic acid
- 3-fluoro-4-hydroxybenzoic acid
- 4-chloro-3-fluorobenzoic acid
Uniqueness
2-chloro-3-fluoro-4-hydroxybenzoic acid is unique due to the specific positioning of the chloro, fluoro, and hydroxy groups on the benzene ring. This unique arrangement imparts distinct chemical properties and reactivity patterns, making it valuable for specific applications that other similar compounds may not fulfill.
Properties
CAS No. |
1260790-46-2 |
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Molecular Formula |
C7H4ClFO3 |
Molecular Weight |
190.55 g/mol |
IUPAC Name |
2-chloro-3-fluoro-4-hydroxybenzoic acid |
InChI |
InChI=1S/C7H4ClFO3/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2,10H,(H,11,12) |
InChI Key |
PNSJXQRLIREVKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)Cl)F)O |
Purity |
95 |
Origin of Product |
United States |
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